8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline 8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline
Brand Name: Vulcanchem
CAS No.: 87602-61-7
VCID: VC17085927
InChI: InChI=1S/C17H22N2O/c1-12-11-15(19-10-5-4-7-13(19)2)14-8-6-9-16(20-3)17(14)18-12/h6,8-9,11,13H,4-5,7,10H2,1-3H3
SMILES:
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol

8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline

CAS No.: 87602-61-7

Cat. No.: VC17085927

Molecular Formula: C17H22N2O

Molecular Weight: 270.37 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline - 87602-61-7

Specification

CAS No. 87602-61-7
Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
IUPAC Name 8-methoxy-2-methyl-4-(2-methylpiperidin-1-yl)quinoline
Standard InChI InChI=1S/C17H22N2O/c1-12-11-15(19-10-5-4-7-13(19)2)14-8-6-9-16(20-3)17(14)18-12/h6,8-9,11,13H,4-5,7,10H2,1-3H3
Standard InChI Key DZGJREHUZIXVDD-UHFFFAOYSA-N
Canonical SMILES CC1CCCCN1C2=C3C=CC=C(C3=NC(=C2)C)OC

Introduction

Chemical Structure and Nomenclature

8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds featuring a fused benzene and pyridine ring. Its systematic IUPAC name, 8-methoxy-2-methyl-4-(2-methylpiperidin-1-yl)quinoline, reflects the positions of its substituents:

  • A methoxy group (-OCH₃) at the 8th position of the quinoline core.

  • A methyl group (-CH₃) at the 2nd position.

  • A 2-methylpiperidine moiety attached via a nitrogen atom at the 4th position .

The molecular formula C₁₇H₂₂N₂O corresponds to a molecular weight of 270.37 g/mol . The compound’s structure is further defined by its canonical SMILES string CC1CCCCN1C2=C3C=CC=C(C3=NC(=C2)C)OC, which encodes the spatial arrangement of atoms and bonds .

Table 1: Key Structural and Identifier Data

PropertyValueSource
CAS No.87602-61-7
Molecular FormulaC₁₇H₂₂N₂O
Molecular Weight270.37 g/mol
IUPAC Name8-methoxy-2-methyl-4-(2-methylpiperidin-1-yl)quinoline
Canonical SMILESCC1CCCCN1C2=C3C=CC=C(C3=NC(=C2)C)OC
PubChem CID3071283
StepReagents/ConditionsYield
Quinoline core formationPolyphosphoric acid, 130°C~70-80%
Piperidine substitution2-Methylpiperidine, Pd catalysisNot reported

Physicochemical Properties

The compound’s properties are influenced by its substituents:

  • Methoxy group: Enhances solubility in polar solvents and may modulate electronic effects on the aromatic system.

  • Methyl groups: Increase hydrophobicity and steric bulk, potentially affecting binding interactions in biological systems.

  • Piperidine moiety: Introduces basicity (pKa ~10-11) due to the tertiary amine, enabling salt formation for improved pharmacokinetics .

While experimental data on solubility, melting point, and spectral characteristics (e.g., NMR, IR) are unavailable, predictive models suggest:

  • LogP (octanol-water): ~3.5 (moderate lipophilicity).

  • Hydrogen bond donors/acceptors: 0/3, indicating limited polar interactions .

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